molecular formula C14H14N2O4 B2747656 4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid CAS No. 877675-70-2

4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B2747656
CAS No.: 877675-70-2
M. Wt: 274.276
InChI Key: VMHFVWNBYSYVMF-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid (CAS: 877675-70-2) is a pyrazole-based compound featuring a benzoic acid backbone substituted with an ethoxycarbonyl and methyl group on the pyrazole ring (). Its molecular formula is C₁₅H₁₄N₂O₄, with a molecular weight of 298.28 g/mol. The ethoxycarbonyl group (-COOEt) contributes to its lipophilicity, while the carboxylic acid (-COOH) enhances solubility in polar solvents. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to optimize pharmacological or physicochemical properties.

Properties

IUPAC Name

4-(4-ethoxycarbonyl-5-methylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(19)12-8-15-16(9(12)2)11-6-4-10(5-7-11)13(17)18/h4-8H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHFVWNBYSYVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid typically involves the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate under specific conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis

Pyrazole derivatives with ester groups can undergo hydrolysis to form carboxylic acids. This reaction is typically facilitated by basic conditions.

ReactionConditionsProduct
HydrolysisBasic conditions (e.g., NaOH)Carboxylic acid derivative

Reduction

The reduction of nitro groups in pyrazole derivatives can be achieved using reducing agents like palladium on carbon or iron in acidic conditions. Although 4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid does not contain a nitro group, similar compounds with nitro substituents can undergo such reactions.

ReactionConditionsProduct
Reduction of nitro groupPd/C or Fe in acidic conditionsAmino derivative

Alkylation

Pyrazole derivatives can undergo alkylation reactions at the nitrogen atom using alkyl halides and a base like sodium hydride .

ReactionConditionsProduct
N-AlkylationNaH, alkyl halideN-Alkylpyrazole derivative

Spectroscopic Analysis

Spectroscopic techniques such as NMR and IR are crucial for confirming the structure of pyrazole and benzoic acid derivatives. These methods provide insights into the functional groups present in the molecule.

TechniqueInformation Provided
NMR (e.g., ¹H, ¹³C)Structural confirmation, functional group identification
IRFunctional group identification (e.g., carbonyl, ester)

Scientific Research Applications

Chemistry

4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Key Reactions :

  • Esterification : Can be converted into esters for use in polymer synthesis.
  • Condensation Reactions : Useful in forming larger molecular frameworks through condensation with other organic compounds.

Biological Activities

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi. For instance, modifications to the pyrazole ring can enhance its antimicrobial efficacy against Gram-positive strains like Staphylococcus aureus .
  • Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory drugs .

Medicinal Chemistry

The compound is being investigated as a pharmaceutical intermediate in drug development. Its ability to interact with specific biological targets makes it a candidate for further development into therapeutic agents.

Case Studies :

  • A study explored the synthesis of related compounds that demonstrated significant anti-inflammatory activity, indicating the potential of pyrazole derivatives in treating chronic inflammation .
  • Another investigation focused on its role as an intermediate in synthesizing novel antimicrobial agents, highlighting the versatility of this compound in medicinal chemistry .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties imparted by the pyrazole structure.

Mechanism of Action

The mechanism of action of 4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The target compound’s structural analogs differ in substituents at the pyrazole’s 4- and 5-positions, as well as the benzoic acid moiety. Key comparisons include:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
4-[4-(Ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid (Target) C₁₅H₁₄N₂O₄ -COOEt (C4), -CH₃ (C5) 298.28 Moderate lipophilicity; pH-dependent solubility due to -COOH
4-[4-(Ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid C₁₄H₁₁F₃N₂O₄ -COOEt (C4), -CF₃ (C5) 340.25 Enhanced electronegativity; increased metabolic stability
4-{4-[3-Bromo-4-(carboxymethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid C₂₁H₁₇BrN₂O₇ Bromo, methoxy, carboxymethoxy substituents 489.27 High molar mass; potential for π-π stacking; reduced solubility
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazol-1-yl]benzoic acid C₂₄H₁₈N₄O₆ Dual carboxyphenyl groups 458.43 Increased acidity; potential for dimerization via hydrogen bonding

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (e.g., -CF₃) : The trifluoromethyl analog (C₁₄H₁₁F₃N₂O₄) exhibits higher electronegativity, which enhances resistance to oxidative degradation compared to the methyl-substituted target compound .
  • Bulkier Substituents (e.g., bromo, methoxy) : The brominated analog (C₂₁H₁₇BrN₂O₇) shows reduced aqueous solubility due to its large molecular footprint but may exhibit improved binding affinity in hydrophobic protein pockets .
  • Carboxylic Acid vs. Ester : Derivatives like methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (C₁₂H₁₂N₂O₂) lack the free -COOH group, resulting in lower polarity and higher cell membrane permeability than the target compound .

Biological Activity

4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of a pyrazole ring and a benzoic acid moiety, suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15N3O3\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{3}

This compound features an ethoxycarbonyl group and a methyl substitution on the pyrazole ring, which are critical for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that various synthesized pyrazole carboxamides showed notable cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone and in combination with doxorubicin, enhancing the therapeutic efficacy of the latter .

CompoundCell LineIC50 (μM)
This compoundMCF-712.5
DoxorubicinMCF-715.0
CombinationMCF-77.5

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been associated with the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have shown that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, contributing to its cytotoxic effects against tumor cells.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a combination therapy with a pyrazole derivative showed improved outcomes in patients with resistant breast cancer subtypes.
  • Chronic Inflammatory Diseases : Patients treated with formulations containing pyrazole derivatives reported reduced symptoms in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Q & A

Basic: What are the established synthetic routes for 4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form the pyrazole ester intermediate, followed by basic hydrolysis to yield the carboxylic acid derivative . Optimization involves adjusting reaction temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reagents to maximize yield. Purity can be enhanced via recrystallization using ethanol/water mixtures .

Basic: What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray diffraction (XRD): Resolve crystal packing and confirm bond angles/distances (e.g., using SHELXL for refinement) .
  • IR spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ethoxycarbonyl and carboxylic acid groups) .
  • NMR: Assign peaks for aromatic protons (δ 7.2–8.1 ppm), pyrazole protons (δ 6.5–7.0 ppm), and methyl/ethoxy groups (δ 1.2–2.5 ppm) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Substituent modulation: Introduce electron-withdrawing groups (e.g., fluorine) at the pyrazole ring to enhance metabolic stability or bioactivity .
  • Pharmacophore mapping: Use computational tools (e.g., DFT) to predict interactions with targets like COX-2 or antimicrobial enzymes .
  • Bioisosteric replacement: Replace the ethoxycarbonyl group with tetrazole or sulfonamide moieties to improve solubility or binding affinity .

Advanced: How can discrepancies in crystallographic data between related pyrazole derivatives be resolved?

Methodological Answer:

  • Twinning analysis: Use SHELXD/SHELXE to detect and model twinned crystals, common in pyrazole derivatives due to symmetry .
  • Hirshfeld surface analysis: Compare intermolecular interactions (e.g., hydrogen bonding, π-stacking) to explain packing variations .
  • Validation tools: Apply R-factor metrics and residual density maps in programs like OLEX2 to refine problematic regions .

Advanced: What computational methods are effective for predicting electronic properties and reactivity?

Methodological Answer:

  • DFT calculations: Use Gaussian or ADF software to model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular docking: Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina, validated by experimental IC₅₀ values .

Advanced: How should researchers evaluate conflicting bioactivity data in antimicrobial assays?

Methodological Answer:

  • Assay standardization: Control variables like bacterial strain (e.g., S. aureus vs. E. coli), inoculum size, and solvent (DMSO concentration ≤1%) .
  • Dose-response curves: Calculate MIC/MBC values across multiple replicates to account for variability .
  • Mechanistic studies: Use fluorescence microscopy or ROS assays to differentiate bactericidal vs. bacteriostatic effects .

Advanced: What strategies address low solubility in pharmacological studies?

Methodological Answer:

  • Salt formation: React the carboxylic acid with sodium/potassium hydroxide to improve aqueous solubility .
  • Prodrug design: Convert the acid to ester or amide derivatives for enhanced membrane permeability .
  • Nanoformulation: Use liposomes or cyclodextrins to encapsulate the compound for controlled release .

Advanced: How do steric and electronic effects of substituents influence tautomerism in pyrazole derivatives?

Methodological Answer:

  • XRD analysis: Compare bond lengths (e.g., C–N vs. C–O) to identify dominant tautomers .
  • NMR in DMSO-d₆: Observe proton exchange broadening to detect equilibrium between 1H- and 2H-pyrazole forms .
  • Computational modeling: Calculate relative Gibbs free energies of tautomers using DFT to predict stability .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to direct cyclocondensation toward the desired regioisomer .
  • Flow chemistry: Optimize residence time and temperature gradients to minimize side products .
  • In-line analytics: Use HPLC-MS to monitor reaction progress and adjust conditions dynamically .

Advanced: How can stability studies under varying pH and temperature conditions inform formulation?

Methodological Answer:

  • Forced degradation: Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions, then analyze via HPLC for degradation products .
  • Thermogravimetric analysis (TGA): Determine decomposition temperatures and identify stable storage conditions (e.g., <40°C) .
  • Light exposure tests: Use UV-Vis spectroscopy to assess photostability and recommend amber packaging if needed .

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